molecular formula C19H12BrN5O2S2 B11285464 3-[(4-bromophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(4-bromophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11285464
M. Wt: 486.4 g/mol
InChI Key: AOVGSJDNUMPRRR-UHFFFAOYSA-N
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Description

N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-PHENYLAMINE is a complex organic compound that belongs to the class of triazolothienopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a thienotriazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-PHENYLAMINE typically involves multiple steps, starting with the preparation of the thienotriazolopyrimidine core. This core is synthesized through a series of cyclization reactions involving thieno compounds and triazole derivatives. The bromophenyl and sulfonyl groups are then introduced through substitution reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-PHENYLAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the bromophenyl group can introduce various functional groups .

Scientific Research Applications

N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-PHENYLAMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-PHENYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothienopyrimidines and sulfonyl-containing heterocycles, such as:

  • 3-(4-Ethylphenylsulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
  • N-(4-Bromophenyl)-3-(4-methylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

What sets N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-PHENYLAMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl and sulfonyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H12BrN5O2S2

Molecular Weight

486.4 g/mol

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C19H12BrN5O2S2/c20-12-6-8-14(9-7-12)29(26,27)19-18-22-17(21-13-4-2-1-3-5-13)16-15(10-11-28-16)25(18)24-23-19/h1-11H,(H,21,22)

InChI Key

AOVGSJDNUMPRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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